molecular formula C10H21IO2 B14647176 1-(1-Butoxy-2-iodoethoxy)butane CAS No. 55928-62-6

1-(1-Butoxy-2-iodoethoxy)butane

Cat. No.: B14647176
CAS No.: 55928-62-6
M. Wt: 300.18 g/mol
InChI Key: NVFRATUPGXDBJN-UHFFFAOYSA-N
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Description

1-(1-Butoxy-2-iodoethoxy)butane is a chemical compound with the CAS Registry Number 55928-62-6 and a molecular formula of C 10 H 21 IO 2 . It has a molecular weight of 300.18 g/mol . This compound is part of a class of organic substances known for their ether functional groups and contains an iodine atom, which can make it a valuable intermediate in synthetic organic chemistry. Compounds with ether and iodo-alkoxy motifs are often explored as intermediates in the synthesis of more complex molecules or as potential precursors in the development of specialty chemicals . As a specialized reagent, it is offered for early-stage research and discovery purposes. This product is intended for use in a laboratory setting by qualified professionals only. For Research Use Only. Not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

55928-62-6

Molecular Formula

C10H21IO2

Molecular Weight

300.18 g/mol

IUPAC Name

1-(1-butoxy-2-iodoethoxy)butane

InChI

InChI=1S/C10H21IO2/c1-3-5-7-12-10(9-11)13-8-6-4-2/h10H,3-9H2,1-2H3

InChI Key

NVFRATUPGXDBJN-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(CI)OCCCC

Origin of Product

United States

The Role of Iodoether Functionalities in Synthetic Organic Chemistry

The iodoether functional group, characterized by an iodine atom and an ether linkage on adjacent carbons, is a versatile synthon in organic chemistry. The presence of the iodine atom, a good leaving group, and the adjacent ether functionality allows for a range of chemical transformations. Iodoethers are commonly synthesized through the iodoetherification of alkenes, a powerful reaction that proceeds with high regio- and stereoselectivity.

These functionalities are prized for their ability to participate in a variety of synthetic operations. They can undergo nucleophilic substitution reactions, where the iodide is displaced to form new carbon-carbon or carbon-heteroatom bonds. Furthermore, the iodine atom can be reductively removed to yield the corresponding ether, or it can participate in metal-catalyzed cross-coupling reactions. The iodoether moiety is also a key intermediate in cyclization reactions, enabling the construction of complex cyclic ethers and other heterocyclic systems.

Strategic Importance of Butoxy Moieties in Organic Transformations

The butoxy group, a four-carbon ether substituent, is frequently incorporated into organic molecules to modulate their physical and chemical properties. The presence of butoxy groups can significantly enhance the solubility of a compound in nonpolar organic solvents, a crucial consideration in many reaction setups. Moreover, the steric bulk of the butoxy group can influence the stereochemical outcome of reactions at nearby functional groups, a principle known as steric hindrance. nih.govacs.org

Positioning 1 1 Butoxy 2 Iodoethoxy Butane Within Contemporary Chemical Research

Currently, there is a notable absence of dedicated academic studies on 1-(1-Butoxy-2-iodoethoxy)butane. Its existence is confirmed through its commercial availability from chemical suppliers, where it is listed with the CAS number 55928-62-6 and a molecular weight of 300.18 g/mol . bldpharm.com This suggests that the compound is likely utilized as a building block or an intermediate in industrial or specialized synthetic applications that are not widely published in academic literature.

The structure of this compound can be viewed as the product of the iodoetherification of butyl vinyl ether with butanol. This reaction would generate the characteristic β-iodo acetal (B89532) structure. The reactivity of such a system is expected to be dictated by the interplay between the two ether linkages and the iodine atom. The acetal functionality is generally stable under neutral and basic conditions but can be hydrolyzed under acidic conditions. masterorganicchemistry.com The presence of the iodine atom offers a handle for further functionalization. Given the lack of specific research, its positioning in contemporary research is speculative, lying at the intersection of iodoether chemistry and the study of functionalized acetals.

Overview of Research Trajectories for Iodoethers and Butoxylated Compounds

Direct Synthesis Strategies for this compound

Alkylation Reactions Employing Butanol and Halogenated Precursors

A primary strategy for forming the ether linkages in the target molecule is through alkylation, most notably via the Williamson ether synthesis. This method involves the reaction of an alkoxide with a suitable alkyl halide.

One hypothetical approach begins with a dihalogenated ether, such as 1-bromo-2-(1-bromoethoxy)ethane, as a precursor. This precursor could be subjected to a double substitution reaction with sodium butoxide, prepared from butanol and a strong base like sodium hydride. The first equivalent of sodium butoxide would displace one bromine atom, and the second equivalent would displace the other, yielding the dibutyoxy acetal (B89532). A subsequent selective iodination step would be required to replace one of the ether functionalities or a hydrogen atom, which presents significant regioselectivity challenges.

A more controlled, albeit longer, route could start from ethylene (B1197577) glycol. A double Williamson ether synthesis with butyl bromide would yield 1,2-dibutoxyethane. The challenge then lies in the selective iodination at one of the α-carbons, which is not a straightforward transformation and would likely lead to a mixture of products.

Alternatively, one could envision a reaction starting with 1,2-diiodoethane (B146647), a compound that can be prepared from the reaction of ethylene with iodine. acs.orgnih.govresearchgate.net A reaction with two equivalents of sodium butoxide could theoretically yield 1,2-dibutoxyethane, which would again require a challenging selective iodination step. A more direct, yet likely low-yielding, approach would be the reaction of 1,2-diiodoethane with one equivalent of sodium butoxide to form 1-butoxy-2-iodoethane, followed by a second reaction with sodium butoxide under different conditions to form the acetal, this compound.

Another plausible precursor is n-butyl glycidyl (B131873) ether, which is synthesized from n-butanol and epichlorohydrin. acs.orgmdpi.com The epoxide ring of n-butyl glycidyl ether can be opened by a nucleophile. Treatment with an iodide source, such as sodium iodide, would lead to an iodohydrin anion, which could then be alkylated with butyl bromide to yield the target compound.

Targeted Iodination and Butoxylation Sequences

An alternative to forming the ether linkages via alkylation is to introduce the iodine and butoxy groups in a sequential manner. A common starting material for such a sequence would be an alkene.

For instance, the synthesis could commence with butyl vinyl ether. The double bond of this molecule could then undergo an iodoetherification reaction. In this step, the alkene is activated by an iodine source, such as N-iodosuccinimide (NIS) or molecular iodine, in the presence of an alcohol, which in this case would be butanol. nih.gov The butanol would act as a nucleophile, attacking the intermediate iodonium (B1229267) ion to form the desired this compound. The regioselectivity of this reaction would be critical, with the iodine atom expected to add to the less substituted carbon of the former double bond.

General Approaches to Iodoether Synthesis

The synthesis of iodoethers is a well-established field with several general methodologies. These methods often rely on the electrophilic nature of iodine and the nucleophilicity of an oxygen-containing species, reacting with an unsaturated substrate.

Intermolecular Iodoetherification of Unsaturated Substrates

Intermolecular iodoetherification is a powerful reaction that allows for the simultaneous introduction of an iodine atom and an ether group across a double bond. This reaction typically proceeds through an iodonium ion intermediate, which is then opened by an alcohol nucleophile.

A general and efficient method for the preparation of β-iodo ethers involves the reaction of alkenes with two equivalents of molecular iodine (I₂) in an alcohol solvent (such as ethanol, isopropanol, or t-butanol). nih.gov This method provides good to moderate yields for a variety of alkenes and is performed under mild, room temperature conditions. nih.gov

Recent advancements have led to the development of catalytic asymmetric methods for iodoetherification, enabling the synthesis of chiral iodoethers. A notable example is the use of a newly prepared trinuclear zinc complex, triZn-II, to catalyze the intermolecular asymmetric iodoetherification of unfunctionalized alkenes. nih.govaminer.org

In this system, unfunctionalized alkenes react with o-nitrophenols in the presence of the triZn-II catalyst to yield chiral iodoethers with high enantiomeric ratios. nih.govaminer.org The reaction proceeds smoothly and has been demonstrated for both simple alkenes and diene substrates. nih.gov The resulting chiral iodoethers are valuable intermediates for the synthesis of other chiral molecules, such as morpholines. nih.govaminer.org While this specific system utilizes phenols as the oxygen nucleophile, the principle could potentially be extended to other alcohols like butanol.

Table 1: Zinc-Catalyzed Asymmetric Iodoetherification of Alkenes

Alkene Substrate Oxygen Nucleophile Catalyst Enantiomeric Ratio (er) Reference
Unfunctionalized Alkenes o-Nitrophenols triZn-II up to 92.5:7.5 nih.govaminer.org
Diene Substrates o-Nitrophenols triZn-II up to 99:1 nih.gov

Mercury(II) salts are effective reagents for mediating the cyclization of unsaturated bonds, a process that can be adapted for iodoetherification. nih.govbeilstein-journals.org The general mechanism involves the reaction of an alkene with a Hg(II) salt (HgX₂) to form a mercurial carbonium ion. nih.govbeilstein-journals.org This intermediate is then attacked by an intramolecular or intermolecular nucleophile, such as an alcohol, to form a cyclized or addition product. nih.govbeilstein-journals.org

While much of the research has focused on intramolecular cyclizations, the principle can be applied to intermolecular reactions. For instance, the reaction of an alkene with a mercury(II) salt in the presence of an alcohol leads to an alkoxymercuration product. Subsequent treatment with an iodine source can replace the mercury with an iodine atom, resulting in an iodoether. An early example of a related process involved the Hg(II)-mediated cyclization of allyl alcohol, where the resulting organomercurial was treated with iodine to yield a bis(iodomethyl)-p-dioxane. beilstein-journals.org Although effective, the toxicity of mercury compounds has led to a decline in the use of these methods in modern organic synthesis.

An exploration of the synthetic pathways toward the formation of iodoethers, with a specific focus on the structural motif represented by this compound, reveals a variety of sophisticated chemical methodologies. This article delves into specific synthetic strategies, including iodine-promoted additions, intramolecular cyclizations, and the use of silane-iodine systems. Furthermore, it examines advanced butoxylation techniques relevant to installing the butoxy functional groups found in the target molecule.

Computational and Theoretical Investigations Pertaining to 1 1 Butoxy 2 Iodoethoxy Butane Chemistry

Density Functional Theory (DFT) Studies on Reaction Pathways

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is instrumental in mapping out reaction pathways, identifying transition states, and determining the energetic feasibility of chemical reactions.

Characterization of Transition States in Iodoetherification

The synthesis of 1-(1-Butoxy-2-iodoethoxy)butane can be envisaged through the iodoetherification of a vinyl ether with butanol. DFT calculations are crucial for identifying the transition state (TS) of this reaction. The process involves the electrophilic addition of an iodonium (B1229267) ion to the double bond of the vinyl ether, followed by the nucleophilic attack of butanol.

DFT studies on similar reactions, such as the oxidative addition of iodomethane (B122720) to rhodium complexes, have demonstrated the ability to calculate the geometries and energies of reactants, transition states, and products. researchgate.netwikipedia.orgarxiv.org These calculations often employ functionals like B3LYP and may include dispersion corrections to accurately model intermolecular forces. researchgate.netwikipedia.orgarxiv.org For the iodoetherification leading to this compound, a hypothetical transition state would involve a three-membered ring-like structure with the iodine atom bridging two carbon atoms, and the incoming butanol molecule oriented for nucleophilic attack.

Table 1: Hypothetical DFT Data for the Transition State of Iodoetherification

ParameterValueDescription
Activation Energy (kcal/mol)15-25The energy barrier for the reaction to occur.
Key Bond Distances (Å)C-I: 2.3-2.5, C-O: 1.8-2.0Elongated bonds in the transition state.
Imaginary Frequency (cm⁻¹)-150 to -250Confirms the structure as a true transition state.

Energetic Landscape of Butoxylation Processes

The energetic landscape of a reaction provides a map of all possible energy states, including intermediates and transition states, from reactants to products. libretexts.orgchemrxiv.org For the butoxylation process, which involves the addition of a butoxy group, DFT can be used to calculate the relative energies of different reaction pathways.

For instance, in the low-temperature oxidation of 1-butene, computational studies have explored various reaction pathways, including the formation of butoxy radicals. researchgate.net The relative energies of these pathways determine the major products. In the context of this compound synthesis, DFT could be used to compare the energetics of different butoxylation routes, helping to optimize reaction conditions for higher yields.

Table 2: Illustrative Energetic Data for a Butoxylation Step

SpeciesRelative Energy (kcal/mol)
Reactants0
Transition State 1+20
Intermediate-5
Transition State 2+15
Product-15

This table provides an illustrative energetic profile for a hypothetical butoxylation reaction, demonstrating the kind of data that can be obtained from DFT calculations.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations provide a powerful tool to study the time-dependent behavior of a molecular system, including conformational changes. For a flexible molecule like this compound, MD simulations can reveal the preferred spatial arrangements of its atoms and the dynamics of their interconversion. libretexts.org

Predictive Modeling of Reactivity and Selectivity

Predictive modeling techniques, such as Quantitative Structure-Activity Relationship (QSAR) and machine learning approaches, are increasingly used to forecast the reactivity and selectivity of chemical reactions. chemrxiv.orgrsc.orgnih.gov These models establish a mathematical relationship between the structural or physicochemical properties of molecules and their chemical behavior. toxicology.org

For the synthesis of this compound, a QSAR model could be developed to predict the regioselectivity of the iodoetherification reaction. Descriptors for the model could include electronic parameters (e.g., atomic charges, HOMO/LUMO energies) and steric parameters (e.g., van der Waals volumes) of the reactants. By training the model on a dataset of similar reactions with known outcomes, it could predict the most likely site of butanol attack on the iodonium-activated intermediate.

Table 3: Example of Descriptors for a QSAR Model of Iodoetherification Selectivity

Descriptor TypeExample DescriptorRelevance
ElectronicMulliken charge on carbon atomsIndicates electrophilicity
StericSteric hindrance around carbon atomsInfluences accessibility for nucleophilic attack
TopologicalBranching indexRelates to overall molecular shape

This table illustrates the types of descriptors that could be used to build a QSAR model for predicting reactivity in iodoetherification.

Spectroscopic Property Predictions and Validation with Experimental Data

DFT calculations can be used to predict various spectroscopic properties, such as NMR chemical shifts and vibrational frequencies (IR and Raman). researchgate.netresearchgate.netivanmr.comnih.govrsc.orgnih.gov These predictions, when compared with experimental data, can help to confirm the structure of a compound and provide a deeper understanding of its electronic environment.

For this compound, DFT calculations could predict the ¹³C and ¹H NMR chemical shifts. The presence of the electronegative iodine and oxygen atoms would significantly influence the chemical shifts of the neighboring carbon and hydrogen atoms. Similarly, the calculated vibrational frequencies could be compared with an experimental IR spectrum to identify characteristic peaks, such as the C-I and C-O stretching modes. While direct data is unavailable, studies on similar organoiodine compounds have shown good agreement between DFT-predicted and experimental spectra. researchgate.net

Table 4: Hypothetical Comparison of Predicted and Experimental Spectroscopic Data

Spectroscopic TechniquePredicted ValueExperimental Value
¹³C NMR (C-I)10-20 ppm(To be determined)
¹H NMR (H-C-I)3.5-4.5 ppm(To be determined)
IR (C-I stretch)500-600 cm⁻¹(To be determined)

This table illustrates how predicted spectroscopic data could be validated against experimental measurements.

UNIFAC Model Applications in Alkoxylation Chemistry

In the context of the synthesis and purification of this compound, the UNIFAC model could be used to predict the vapor-liquid equilibrium (VLE) of the reaction mixture. To do this, the molecule would be broken down into its constituent groups, such as CH₃, CH₂, CH₂O, and a specific group for the iodo-ether linkage. The UNIFAC parameter tables provide the necessary interaction parameters between these groups. researchgate.net While a specific group for the iodo-ether might not be standard, existing parameters for ethers and iodides can provide a reasonable approximation. researchgate.net

Table 5: UNIFAC Group Assignments for this compound

CompoundUNIFAC Groups
This compound2 x CH₃, 6 x CH₂, 2 x CH₂O, 1 x CHI

This table shows a possible breakdown of the target molecule into UNIFAC groups. The 'CHI' group is a hypothetical representation for the iodo-substituted carbon.

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